molecular formula C23H25FN4O2 B2801431 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1428348-26-8

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2801431
CAS No.: 1428348-26-8
M. Wt: 408.477
InChI Key: FGQWPKMRLPRDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydrobenzofuran core, a structural motif characterized by partial saturation of the benzofuran ring, which may enhance metabolic stability compared to fully aromatic analogs . The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often employed to enhance binding affinity through hydrophobic and electronic interactions. The methyl-substituted pyrazole carboxamide moiety contributes to hydrogen-bonding capabilities and steric specificity.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-27(2)21(16-6-9-22-17(12-16)10-11-30-22)14-25-23(29)20-13-19(26-28(20)3)15-4-7-18(24)8-5-15/h4-9,12-13,21H,10-11,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQWPKMRLPRDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC4=C(C=C3)OCC4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, often referred to as compound X, is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

  • Molecular Formula : C19H22FN3O2
  • Molecular Weight : 343.40 g/mol
  • CAS Number : 1428359-26-5

Compound X is believed to exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Compound X has shown potential as an inhibitor of various kinases, including FLT3, which is significant in leukemia treatment. It inhibits the phosphorylation of downstream signaling proteins such as STAT5 and ERK, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that compound X induces cell cycle arrest at the G0/G1 phase in cancerous cells, thereby preventing proliferation .
  • Apoptotic Pathways : The compound activates apoptotic pathways by downregulating pro-survival proteins like MCL-1 and upregulating apoptotic markers .

Biological Activity

The biological activity of compound X has been evaluated in various studies focusing on its effects on different cell lines:

Cell Line Activity Observed Mechanism
MV4-11 (AML)Significant reduction in cell viabilityFLT3 inhibition, apoptosis induction
HL-60 (AML)Induction of apoptosisCell cycle arrest at G0/G1 phase
MOLM-13 (AML)Growth inhibitionDownregulation of STAT5
Normal PBMCsMinimal cytotoxicity (IC50 > 10 μM)Selectivity towards cancer cells

Case Studies

  • FLT3 Inhibition in AML Models : In a study involving MV4-11 xenograft models, compound X demonstrated a tumor growth inhibition rate of 67% at high doses, highlighting its efficacy against FLT3-ITD mutations .
  • Selectivity and Safety Profile : The compound showed a selective cytotoxic profile against AML cell lines while sparing normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable safety profile for potential therapeutic applications .
  • In Vivo Efficacy : In vivo studies confirmed the anti-leukemic effects of compound X through significant reductions in tumor size in animal models, supporting its potential for further development as an anti-cancer agent .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibit promising anticancer activities. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been explored extensively. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study:
In vitro studies have shown that compounds bearing a benzofuran structure can significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Neurological Disorders

The dimethylamino group in the compound indicates potential neuroprotective effects. Research into similar structures has suggested their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
A recent investigation highlighted that certain pyrazole derivatives could inhibit acetylcholinesterase activity, presenting a potential pathway for developing treatments aimed at enhancing cognitive function in Alzheimer's patients .

Cardiovascular Health

The compound's ability to influence vascular smooth muscle cells suggests applications in cardiovascular health. It may play a role in preventing vascular complications associated with diabetes and hypertension.

Case Study:
Research has indicated that benzofuran derivatives can relax vascular smooth muscle cells, leading to improved blood flow and reduced blood pressure in hypertensive models .

Comparison with Similar Compounds

Analysis :

  • The 2,3-dihydrobenzofuran core in the target compound distinguishes it from fully aromatic benzofuran analogs (e.g., ), which may exhibit reduced conformational flexibility and altered metabolic profiles .
  • Furopyridine-based compounds (Evidences 2, 4, 5) share the fused furan-pyridine system but lack the dimethylaminoethyl side chain, a critical solubility-enhancing feature in the target compound .
  • The triazole scaffold in introduces a nitrogen-rich heterocycle, often associated with metal-binding or kinase-inhibitory activity, but lacks the carboxamide linkage present in the target compound .

Substituent Profiles

Fluorinated Aromatic Groups

  • The 4-fluorophenyl group is a recurring motif in all compared compounds (Evidences 1, 2, 4–6), suggesting its importance in optimizing lipophilicity and target engagement.
  • additionally incorporates a 2-fluorobenzyl group, which may enhance steric hindrance compared to the target compound’s dimethylaminoethyl chain .

Amine and Carboxamide Modifications

  • The dimethylaminoethyl side chain in the target compound contrasts with the trifluoroethylamino group in , where the trifluoromethyl moiety could increase electronegativity and metabolic resistance .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : Partial saturation of the benzofuran ring may mitigate oxidative metabolism at the furan moiety, a common issue with benzofuran-containing drugs .
  • Bioavailability: The tertiary amine in the dimethylaminoethyl chain could enhance blood-brain barrier penetration relative to compounds lacking basic nitrogen (e.g., ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with a dihydrobenzofuran-containing amine. For example:

Pyrazole core synthesis : Condensation of hydrazine derivatives with β-ketoesters under acidic conditions .

Amine intermediate preparation : Introduce dimethylaminoethyl and dihydrobenzofuran moieties via nucleophilic substitution or reductive amination .

Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazole and amine intermediates .

  • Purity optimization : Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Techniques :

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns, dihydrobenzofuran ring junction protons) .
  • X-ray crystallography : Resolve ambiguous regiochemistry (e.g., pyrazole ring substitution) and verify the dimethylaminoethyl sidechain conformation .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect synthetic byproducts .

Q. What in vitro screening assays are suitable for initial biological activity assessment?

  • Assay design :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s structural similarity to kinase inhibitors .
  • Membrane permeability : Caco-2 cell monolayer assay to predict oral bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substitution) impact biological activity and pharmacokinetics?

  • SAR strategy :

Synthesize analogs with varying substituents (e.g., chloro, trifluoromethyl) on the phenyl ring.

Compare logP (via shake-flask method) to assess lipophilicity changes.

Test in vitro potency (e.g., IC50 shifts in kinase assays) and metabolic stability (microsomal incubation) .

  • Key findings : Fluorine enhances metabolic stability and target binding via hydrophobic/electrostatic interactions, while methoxy groups may reduce potency due to steric hindrance .

Q. How can contradictory data in enzyme inhibition assays (e.g., IC50 variability across studies) be resolved?

  • Troubleshooting steps :

Assay validation : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) .

Compound stability : Test for degradation in assay buffers (HPLC monitoring over 24 hours).

Data normalization : Use positive controls (e.g., staurosporine for kinases) to calibrate inter-experimental variability .

Q. What computational methods are effective for predicting target interactions and off-target liabilities?

  • Approach :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR, VEGFR).
  • ADMET prediction : SwissADME for bioavailability, ProTox-II for toxicity profiling.
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .

Q. How can in vivo efficacy be evaluated while addressing poor aqueous solubility?

  • Formulation strategies :

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability .
  • Prodrug design : Introduce phosphate or acetyl groups to improve solubility, with enzymatic cleavage in target tissues .
    • Animal models : Xenograft mice with tumor volume monitoring (caliper measurements twice weekly) and plasma PK analysis (LC-MS/MS) .

Data Presentation

Table 1 : Comparative IC50 Values of Structural Analogs in Kinase Inhibition Assays

Analog SubstituentTarget KinaseIC50 (nM)logP
4-Fluorophenyl (Parent)EGFR12.33.1
3-MethoxyphenylEGFR48.72.8
4-TrifluoromethylphenylVEGFR28.93.5

Data derived from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.